molecular formula C10H10N2O2 B12277938 Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate

Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate

Cat. No.: B12277938
M. Wt: 190.20 g/mol
InChI Key: IXNZCIHWBIBMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted esters, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridin-5-yl)-methanol
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Uniqueness

Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility and bioavailability compared to its analogs .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-9(13)5-7-4-8-2-3-11-10(8)12-6-7/h2-4,6H,5H2,1H3,(H,11,12)

InChI Key

IXNZCIHWBIBMRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.